molecular formula C16H15BrN2O5 B5141553 2-bromobenzyl N-2-furoylglycylglycinate

2-bromobenzyl N-2-furoylglycylglycinate

Cat. No. B5141553
M. Wt: 395.20 g/mol
InChI Key: XQDYKZCZJDCREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromobenzyl N-2-furoylglycylglycinate, also known as BBFGG, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development and biomedical research.

Mechanism of Action

2-bromobenzyl N-2-furoylglycylglycinate exerts its biological effects by interacting with specific targets in cells. Studies have shown that 2-bromobenzyl N-2-furoylglycylglycinate inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. 2-bromobenzyl N-2-furoylglycylglycinate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-bromobenzyl N-2-furoylglycylglycinate has been shown to have a range of biochemical and physiological effects in cells and animal models. Studies have shown that 2-bromobenzyl N-2-furoylglycylglycinate reduces the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. 2-bromobenzyl N-2-furoylglycylglycinate also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-bromobenzyl N-2-furoylglycylglycinate has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-bromobenzyl N-2-furoylglycylglycinate has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 2-bromobenzyl N-2-furoylglycylglycinate also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 2-bromobenzyl N-2-furoylglycylglycinate.

Future Directions

There are several future directions for research on 2-bromobenzyl N-2-furoylglycylglycinate. One area of research is the development of novel 2-bromobenzyl N-2-furoylglycylglycinate derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-bromobenzyl N-2-furoylglycylglycinate in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-bromobenzyl N-2-furoylglycylglycinate and its interactions with other signaling pathways in cells.

Synthesis Methods

The synthesis of 2-bromobenzyl N-2-furoylglycylglycinate involves the reaction of 2-bromobenzylamine with N-2-furoylglycylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 2-bromobenzyl N-2-furoylglycylglycinate in high purity and yield.

Scientific Research Applications

2-bromobenzyl N-2-furoylglycylglycinate has shown potential as a therapeutic agent in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 2-bromobenzyl N-2-furoylglycylglycinate exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in these diseases. Additionally, 2-bromobenzyl N-2-furoylglycylglycinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2-bromophenyl)methyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5/c17-12-5-2-1-4-11(12)10-24-15(21)9-18-14(20)8-19-16(22)13-6-3-7-23-13/h1-7H,8-10H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDYKZCZJDCREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromobenzyl N-2-furoylglycylglycinate

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